4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core substituted with a thiophene ring, chlorine, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between diethyl malonate and allyl bromide followed by cyclization with amidine can yield the pyrimidine core . The incorporation of the thiophene ring and chlorination steps are achieved through subsequent reactions involving thiophene derivatives and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic aromatic substitutions are common due to the presence of the chlorine atom and the electron-rich thiophene ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed to introduce various substituents at specific positions.
Common Reagents and Conditions
Chlorinating Agents: For chlorination steps, reagents such as thionyl chloride or phosphorus pentachloride are commonly used.
Coupling Reagents: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of kinase inhibitors, which are vital in cancer treatment.
Material Science: Its unique structural properties make it suitable for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds, particularly in anti-cancer research.
Mechanism of Action
The mechanism of action of 4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the thiophene and methyl groups, used in the synthesis of various pharmaceutical intermediates.
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in coupling reactions.
Uniqueness
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of the thioph
Properties
Molecular Formula |
C12H10ClN3S |
---|---|
Molecular Weight |
263.75 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-thiophen-2-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H10ClN3S/c1-6-7(2)14-12-9(6)10(13)15-11(16-12)8-4-3-5-17-8/h3-5H,1-2H3,(H,14,15,16) |
InChI Key |
KSJSJVOTIAJWNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CS3)Cl)C |
Origin of Product |
United States |
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